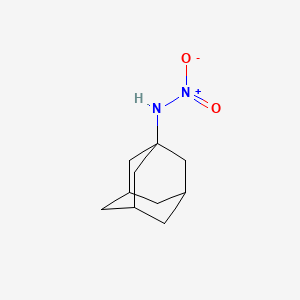

Adamantane, 1-(nitroamino)-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Adamantane, 1-(nitroamino)- is a biochemical.

Analyse Chemischer Reaktionen

Nitration and Functional Group Transformations

The introduction of nitro groups to adamantane derivatives typically employs mixed nitrating agents. For example, 3-amino-1-adamantanol synthesis involves nitrating amantadine hydrochloride with HNO₃, H₂SO₄, and NaNO₃ at −5°C, yielding 3-nitro-1-amantadine (75% yield) . Hydrolysis with KOH then produces the amino alcohol. This two-step process highlights the nitro group's role as an intermediate in synthesizing bioactive adamantane derivatives.

Key Conditions:

Ritter Reaction and Trapping of Adamantyl Cations

Adamantane derivatives undergo acid-catalyzed rearrangements to generate tertiary carbocations, which react with nitriles to form acetamides. For instance, the 1-adamantyl cation (39 ) reacts with acetonitrile under Ritter conditions to yield 1-acetamidoadamantane (70% yield) . Similar mechanisms could apply to 1-(nitroamino)adamantane, where the nitroamino group stabilizes cationic intermediates.

Mechanistic Pathway:

-

Acid-catalyzed Wagner–Meerwein rearrangements generate carbocations.

Cycloaddition and Annulation Reactions

Ketoolefins derived from adamantane participate in 1,3-dipolar cycloadditions. For example, nitrone 63 (from ketoolefin 62 and N-methyl hydroxylamine) undergoes cycloaddition to form annulated adamantane 64 (81% yield) . The nitroamino group could similarly engage in dipolar cycloadditions for constructing polycyclic frameworks.

Reaction Parameters:

-

Temperature: Elevated (equilibration of E/Z nitrones).

Substitution and Elimination Reactions

Halogenation of adamantane derivatives proceeds via ionic mechanisms. Bromination with Br₂ and Lewis acids (e.g., AlCl₃) yields 1-bromoadamantane, while harsher conditions produce 1,3-dibromoadamantane . For 1-(nitroamino)adamantane, analogous substitutions could occur at bridgehead positions, influenced by steric hindrance from the nitro group.

Comparative Halogenation Yields:

| Reaction Conditions | Product | Yield |

|---|---|---|

| Br₂ (no catalyst) | 1-Bromoadamantane | 60–70% |

| Br₂ + FeCl₃ | 1,3-Dibromoadamantane | 35% |

Hydrogenation and Reduction

Catalytic hydrogenation reduces nitro groups to amines. In the synthesis of 3-amino-1-adamantanol , nitro intermediates are hydrogenated under high pressure (e.g., H₂/Pd-C, 77% yield over two steps) . This method is applicable to 1-(nitroamino)adamantane for generating aminoadamantane derivatives.

Optimized Conditions:

Acid-Promoted Rearrangements

Protoadamantane derivatives undergo acid-mediated rearrangements to adamantane frameworks. For example, exo-protoadamantan-4-ol (109b ) solvolyzes via a 2-adamantyl cation intermediate (111 ), trapped by water to yield adamantan-2-ol (112 ) . The nitroamino group’s electron-withdrawing nature could modulate such rearrangements.

Kinetic vs. Thermodynamic Control:

Stability and Reactivity Trends

The adamantane scaffold’s rigidity and the nitro group’s electron-withdrawing effects influence reaction outcomes:

-

Steric Effects: Substituents at bridgehead positions hinder nucleophilic attacks .

-

Electronic Effects: Nitro groups direct electrophilic substitutions to less hindered sites .

Synthetic Challenges and Solutions

Eigenschaften

CAS-Nummer |

49598-79-0 |

|---|---|

Molekularformel |

C10H16N2O2 |

Molekulargewicht |

196.25 g/mol |

IUPAC-Name |

N-(1-adamantyl)nitramide |

InChI |

InChI=1S/C10H16N2O2/c13-12(14)11-10-4-7-1-8(5-10)3-9(2-7)6-10/h7-9,11H,1-6H2 |

InChI-Schlüssel |

WVRNBJYPGUJEEC-UHFFFAOYSA-N |

SMILES |

C1C2CC3CC1CC(C2)(C3)N[N+](=O)[O-] |

Kanonische SMILES |

C1C2CC3CC1CC(C2)(C3)N[N+](=O)[O-] |

Aussehen |

Solid powder |

Key on ui other cas no. |

49598-79-0 |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

1-(Nitroamino)adamantane; |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.